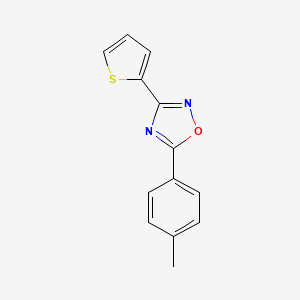![molecular formula C17H24N2O4S B5306341 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5306341.png)
1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as N-((4-(2-oxo-2-(1-pyrrolidinyl)ethoxy)phenyl)sulfonyl)piperidine or OPES.
作用机制
OPES works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. Acetylcholinesterase is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of these enzymes, OPES may be able to slow down the progression of certain diseases, such as Alzheimer's disease and glaucoma.
Biochemical and Physiological Effects:
OPES has been shown to have inhibitory effects on the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This may lead to a decrease in the levels of certain neurotransmitters, such as acetylcholine. OPES has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
OPES has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. OPES also has a high degree of specificity for certain enzymes, making it useful for studying the effects of enzyme inhibition. However, OPES may have limitations in terms of its stability and solubility, which may affect its usefulness in certain experiments.
未来方向
There are several future directions for research on OPES. One area of research could focus on the development of more stable and soluble forms of OPES, which may improve its usefulness in lab experiments. Another area of research could focus on the development of new drugs based on the structure of OPES, which may have improved efficacy and fewer side effects. Additionally, further research could be done to investigate the potential use of OPES in the treatment of other diseases, such as cancer and diabetes.
合成方法
OPES can be synthesized using a multi-step process. The first step involves the reaction of 4-(2-bromoethoxy)benzoic acid with pyrrolidine to form 4-(2-pyrrolidin-1-ylethoxy)benzoic acid. This intermediate is then reacted with thionyl chloride to form 4-(2-chloroethyl)benzoic acid. The final step involves the reaction of 4-(2-chloroethyl)benzoic acid with piperidine and sodium sulfite to form OPES.
科学研究应用
OPES has been studied for its potential use in scientific research. It has been shown to have inhibitory effects on the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. OPES has also been studied for its potential use in the treatment of Alzheimer's disease and glaucoma.
属性
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-10-4-5-11-18)14-23-15-6-8-16(9-7-15)24(21,22)19-12-2-1-3-13-19/h6-9H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCMYUXZYGAEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306298.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5306303.png)
![4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5306309.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5306320.png)

![1-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5306330.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5306348.png)
![4-(hydroxymethyl)-1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5306352.png)
![7-(3,4-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5306360.png)
![N-(4-chlorobenzyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5306364.png)
